Cas no 2366997-19-3 ((2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine)
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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- Inchi: 1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m0/s1
- InChI Key: PEDZNWHQHIHSTI-YFKPBYRVSA-N
- SMILES: C12N[C@@H](C)CC1=C(I)C=CN=2
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33656-250mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | 95% | 250mg |
£176.00 | 2025-02-20 | |
| Apollo Scientific | OR33656-1g |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | 95% | 1g |
£528.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588224-250mg |
(S)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | 98% | 250mg |
¥2666 | 2023-03-11 | |
| Key Organics Ltd | PS-13413-1mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | PS-13413-10mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | PS-13413-50mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | PS-13413-100mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| Key Organics Ltd | PS-13413-5mg |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
2366997-19-3 | >90% | 5mg |
£46.00 | 2025-02-08 |
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Research Brief on (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3)
In recent years, the compound (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is of particular interest due to its potential applications in drug discovery, especially in the development of kinase inhibitors and other targeted therapies. The unique structural features of this compound, including its iodine substitution and stereochemical configuration, make it a valuable intermediate for the synthesis of biologically active molecules.
Recent studies have focused on the synthesis and characterization of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, as well as its derivatives. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. Additionally, computational modeling and docking studies have provided insights into its potential binding modes with various biological targets, particularly kinases involved in cancer and inflammatory diseases.
One of the key findings from recent research is the compound's role as a precursor in the synthesis of potent and selective kinase inhibitors. For example, derivatives of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have shown promising inhibitory activity against specific kinases, such as JAK2 and EGFR, which are critical targets in oncology. These findings highlight the compound's potential as a building block for the development of novel therapeutics.
Furthermore, the stereochemistry of the compound has been found to significantly influence its biological activity. The (S)-configuration at the 2-position has been associated with enhanced binding affinity and selectivity for certain kinase targets. This underscores the importance of stereochemical control in the design and synthesis of kinase inhibitors based on this scaffold.
In addition to its applications in kinase inhibitor development, (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has also been explored as a tool compound in chemical biology. Its iodine moiety allows for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. This versatility makes it a valuable asset in medicinal chemistry campaigns.
Despite these promising developments, challenges remain in the optimization of this scaffold for clinical applications. Issues such as metabolic stability, solubility, and off-target effects need to be addressed in future studies. However, the progress made so far provides a strong foundation for further exploration of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives in drug discovery.
In conclusion, (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3) represents a promising scaffold in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable intermediate for the development of kinase inhibitors and other targeted therapies. Continued research into its synthesis, derivatization, and biological evaluation will likely yield further insights and potential therapeutic applications.
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